![molecular formula C13H16N4O2 B2843254 N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide CAS No. 1797811-63-2](/img/structure/B2843254.png)
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide
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Overview
Description
Synthesis Analysis
While there isn’t specific information available on the synthesis of “N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide”, similar compounds have been synthesized using various methods. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized by the reaction of furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . The carboxamide was then arylated using triphenylphosphine palladium as a catalyst and K3PO4 as a base .Molecular Structure Analysis
The molecular structure of similar compounds has been elucidated using various techniques such as single crystal X-ray diffraction, NMR, FT-IR, and UV–Vis spectroscopic techniques . The compound crystallized in an orthorhombic lattice with a space group of Pca21 . The Hirshfeld surface analysis (HSA) for determining the N–H···O intermolecular hydrogen bonding interactions, generated the chain-shaped 3D network structure .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For example, N-(4-bromophenyl)furan-2-carboxamide was arylated by employing triphenylphosphine palladium as a catalyst and K3PO4 as a base .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed. For instance, the crystal structure of N-(pyridin-2-ylmethyl)furan-2-carboxamide was elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques .Scientific Research Applications
- Furan derivatives have gained attention in medicinal chemistry due to their remarkable therapeutic efficacy. Researchers have explored the antibacterial potential of N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide against both gram-positive and gram-negative bacteria . These derivatives could serve as a foundation for developing novel antibacterial agents to combat microbial resistance.
- Furan compounds, including N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide, exhibit anti-inflammatory effects. These properties make them interesting candidates for managing inflammatory conditions .
- Preliminary studies suggest that furan derivatives may possess antiviral activity. N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide could be explored further for its ability to inhibit viral replication .
- Furan-based compounds have been investigated for their potential in cancer therapy. N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide might exhibit cytotoxic effects against cancer cells .
- Furan derivatives, including N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide, have been studied for their anti-ulcer and diuretic effects .
- Furan compounds have been explored as potential muscle relaxants, anti-protozoal agents, and more . While specific data on N-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl}furan-2-carboxamide in these areas is limited, its structural features warrant further investigation.
Antibacterial Activity
Anti-Inflammatory Properties
Antiviral Potential
Anticancer Research
Anti-Ulcer and Diuretic Properties
Other Therapeutic Applications
Mechanism of Action
Target of Action
Similar compounds with an indole nucleus have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It’s worth noting that similar compounds have shown to cause cytotoxicity in cancer cells through several apoptotic events, including the activation of the fas death receptor, fadd, caspase 8, caspase 3, caspase 9, and cleaved parp .
Biochemical Pathways
Related compounds have been shown to cause apoptosis via the activation of an extrinsic pathway leading to caspase activation .
Result of Action
Similar compounds have been shown to cause cell cycle arrest from the up-regulation of p53 and p21 .
Future Directions
properties
IUPAC Name |
N-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]furan-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O2/c1-9-7-12(17(2)3)16-11(15-9)8-14-13(18)10-5-4-6-19-10/h4-7H,8H2,1-3H3,(H,14,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZEHNOGKVDFPEES-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C2=CC=CO2)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)furan-2-carboxamide |
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